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Compound of Interest

Compound Name:
2-(Hydroxy-phenyl-methyl)-

cyclohexanone

Cat. No.: B081217 Get Quote

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Hydroxy-phenyl-methyl)-
cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks

for the organic compound 2-(Hydroxy-phenyl-methyl)-cyclohexanone. Understanding the

vibrational modes of this molecule is crucial for its identification, purity assessment, and the

study of its chemical transformations in various research and development settings.

Molecular Structure and Functional Groups
2-(Hydroxy-phenyl-methyl)-cyclohexanone possesses several key functional groups that

give rise to distinct absorption bands in its IR spectrum:

Hydroxyl group (-OH): Responsible for a characteristic broad stretching vibration.

Carbonyl group (C=O): A strong, sharp absorption peak typical of a ketone within a six-

membered ring.

Phenyl group (aromatic ring): Exhibits characteristic C-H and C=C stretching and bending

vibrations.
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Cyclohexane ring (aliphatic C-H): Shows typical stretching and bending vibrations for sp³

hybridized C-H bonds.

Secondary alcohol C-O bond: A stretching vibration that provides further structural

confirmation.

Predicted Characteristic IR Absorption Peaks
The following table summarizes the expected characteristic IR absorption peaks for 2-
(Hydroxy-phenyl-methyl)-cyclohexanone based on the analysis of its constituent functional

groups.
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Functional

Group

Vibrational

Mode

Expected

Wavenumber

(cm⁻¹)

Intensity Appearance

Hydroxyl (-OH) O-H Stretch 3550 - 3200 Strong, Broad

A prominent,

wide band

resulting from

hydrogen

bonding.[1][2]

Phenyl Group
Aromatic C-H

Stretch
3100 - 3000 Medium to Weak

Sharp peaks

appearing just

above the

aliphatic C-H

stretches.[3][4][5]

[6]

Cyclohexane

Ring

Aliphatic C-H

Stretch
3000 - 2850

Medium to

Strong

Multiple sharp

peaks

characteristic of

sp³ C-H bonds.

[7][5][6]

Carbonyl (C=O) C=O Stretch ~1715 Strong

A very intense

and sharp peak,

typical for a

saturated six-

membered ring

ketone.[8][9][10]

[11]

Phenyl Group
Aromatic C=C

Stretch
1600 - 1450 Medium to Weak

Two to three

sharp bands

indicating the

presence of the

aromatic ring.[3]

[4][5]

Cyclohexane

Ring

CH₂ Bend

(Scissoring)

~1450 Medium A sharp peak

associated with
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the bending of

the CH₂ groups

in the

cyclohexane

ring.[8]

Secondary

Alcohol
C-O Stretch 1150 - 1075

Medium to

Strong

A distinct peak in

the fingerprint

region confirming

the secondary

alcohol structure.

[12]

Phenyl Group

Aromatic C-H

Out-of-Plane

Bend

900 - 675
Medium to

Strong

Strong bands

whose exact

position can

indicate the

substitution

pattern of the

phenyl ring.[3][4]

Experimental Protocol for IR Spectrum Acquisition
The following provides a generalized methodology for obtaining the IR spectrum of 2-
(Hydroxy-phenyl-methyl)-cyclohexanone. The choice of sampling technique will depend on

the physical state of the sample and the available instrumentation.

Objective: To obtain a high-quality infrared spectrum of 2-(Hydroxy-phenyl-methyl)-
cyclohexanone for structural elucidation and functional group analysis.

Materials and Equipment:

2-(Hydroxy-phenyl-methyl)-cyclohexanone sample

Fourier Transform Infrared (FTIR) Spectrometer

Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, salt plates (NaCl or KBr),

liquid cell)
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Spatula

Appropriate solvent (if solution-state analysis is desired, e.g., chloroform or carbon

tetrachloride)

Computer with data acquisition and analysis software

Procedure:

Spectrometer Preparation:

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

Perform a background scan to record the spectrum of the ambient atmosphere (containing

CO₂ and water vapor). This background will be automatically subtracted from the sample

spectrum.

Sample Preparation (select one of the following methods):

Attenuated Total Reflectance (ATR-FTIR):

This is often the simplest method for solids or viscous liquids.

Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow

it to dry completely.

Place a small amount of the 2-(Hydroxy-phenyl-methyl)-cyclohexanone sample

directly onto the crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

Thin Film (Neat Sample):

If the sample is a liquid or a low-melting solid, a thin film can be prepared.

Place a drop of the liquid sample onto one salt plate.
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Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

Mount the salt plates in the spectrometer's sample holder.

Solution:

Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or

CS₂). The choice of solvent is critical to avoid interfering absorption bands.

Transfer the solution to a liquid transmission cell of a known path length.

Place the cell in the spectrometer's sample holder. A reference spectrum of the pure

solvent should also be acquired and subtracted.

Data Acquisition:

Place the prepared sample in the spectrometer's sample compartment.

Initiate the scan using the acquisition software. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

The spectrum is typically collected over the mid-infrared range (4000 - 400 cm⁻¹).

Data Processing and Analysis:

The software will automatically process the raw data, perform the background subtraction,

and display the final IR spectrum in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Label the significant peaks on the spectrum and compare their positions and shapes to the

expected values in the data table above to confirm the presence of the key functional

groups.

Visualization of Functional Group - IR Peak
Correlation
The following diagram illustrates the logical relationship between the primary functional groups

of 2-(Hydroxy-phenyl-methyl)-cyclohexanone and their corresponding characteristic
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absorption regions in the infrared spectrum.

IR Spectroscopy Correlation for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

2-(Hydroxy-phenyl-methyl)-cyclohexanone

Functional Groups

Characteristic IR Absorption Regions (cm⁻¹)

C₁₃H₁₆O₂

Hydroxyl (-OH) Carbonyl (C=O) Phenyl Group Aliphatic C-H C-O Stretch

O-H Stretch

3550-3200

C=O Stretch

~1715

Aromatic C-H Stretch

3100-3000
C=C Stretch

1600-1450

Aliphatic C-H Stretch

3000-2850

C-O Stretch

1150-1075

Click to download full resolution via product page

Caption: Correlation of functional groups in 2-(Hydroxy-phenyl-methyl)-cyclohexanone with

their IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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